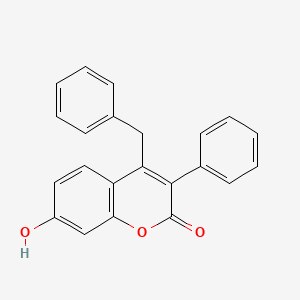

4-Benzyl-7-hydroxy-3-phenylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-7-hydroxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its unique structural features, which include a benzyl group at the 4-position, a hydroxy group at the 7-position, and a phenyl group at the 3-position of the coumarin core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-7-hydroxy-3-phenylcoumarin can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-benzylphenol with ethyl phenylacetoacetate under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes such as the Knoevenagel condensation, which involves the reaction of benzaldehyde derivatives with active methylene compounds in the presence of a base.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzyl-7-hydroxy-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of 4-benzyl-7-oxo-3-phenylcoumarin.

Reduction: Formation of 4-benzyl-7-hydroxy-3-phenyl-3,4-dihydrocoumarin.

Substitution: Formation of halogenated derivatives of the compound.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that derivatives of 4-benzyl-7-hydroxy-3-phenylcoumarin exhibit significant anticancer activity. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as A549 (human lung cancer) through mechanisms involving the regulation of apoptotic proteins like Bax and Bcl-2, leading to cell death .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 5.0 | Induction of apoptosis via Bax upregulation |

| 3-(4-(2-(dimethylamino)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin | A549 | 7.08 | Pro-apoptotic pathway activation |

| 3-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin | A549 | >100 | Reduced cytotoxicity with phenyl group replacement |

These findings suggest that the phenyl group plays a crucial role in the cytotoxic activity of these compounds, highlighting their potential for further development as anticancer agents .

Anti-inflammatory Effects

Coumarins have also been investigated for their anti-inflammatory properties. The modulation of nuclear factor erythroid 2-related factor 2 (Nrf2) pathways by these compounds suggests their potential in treating inflammatory diseases .

Optical Brighteners

This compound has been utilized as an optical brightening agent in synthetic textiles. Its application involves enhancing the brightness of materials made from polyacrylonitrile and synthetic polyesters, demonstrating excellent stability under light exposure and resistance to bleaching agents .

Table 2: Properties of Optical Brighteners

| Property | Value |

|---|---|

| Stability to Light | Excellent |

| Resistance to Bleaching | High |

| Application | Polyacrylonitrile, Polyester |

The compound is incorporated into spinning or extrusion processes for producing fibers and films, significantly improving the aesthetic quality of textile products .

Antifungal Applications

Recent studies have highlighted antifungal properties associated with coumarins, including derivatives similar to this compound. For example, specific coumarin compounds have shown potent antifungal activities against Aspergillus flavus, a significant aflatoxin producer. This antifungal action is attributed to the downregulation of genes involved in aflatoxin biosynthesis .

Table 3: Antifungal Activity Against Aspergillus flavus

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| 4-Hydroxy-7-methyl-3-phenylcoumarin | 100 | 63 |

| Control | - | 0 |

The results indicate that these compounds can potentially serve as natural fungicides, contributing to food safety and agricultural applications.

Mecanismo De Acción

The mechanism of action of 4-Benzyl-7-hydroxy-3-phenylcoumarin involves its interaction with various molecular targets. The hydroxy group at the 7-position can participate in hydrogen bonding, while the benzyl and phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, thereby modulating their activity.

Comparación Con Compuestos Similares

- 4-Hydroxy-3-phenylcoumarin

- 7-Hydroxy-4-methylcoumarin

- 4-Benzyl-7-methoxycoumarin

Comparison: 4-Benzyl-7-hydroxy-3-phenylcoumarin is unique due to the presence of both benzyl and phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to other coumarins. The hydroxy group at the 7-position also contributes to its distinct chemical reactivity and potential for forming hydrogen bonds.

Actividad Biológica

4-Benzyl-7-hydroxy-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and dermatology. Its structure, characterized by the presence of a benzyl and a phenolic group, suggests possible interactions with various biological targets.

This compound possesses the following chemical properties:

- Molecular Formula: C20H18O3

- Molecular Weight: 306.36 g/mol

- CAS Number: 80472-58-8

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and others. The mechanism involves the modulation of apoptotic pathways, notably through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Induction of apoptosis |

| EKVX | 7.08 | Apoptotic pathway modulation |

| NCI-H460 | >100 | Not specified |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes involved in skin aging and cancer progression. Notably, it has shown activity against:

- Tyrosinase : Inhibitory activity was noted, which is crucial for melanin production.

- Collagenase : Significant inhibition was observed, suggesting potential benefits for skin health and anti-aging applications .

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| Tyrosinase | 1.05 | Strong inhibitor |

| Collagenase | 123.4 | Moderate inhibitor |

| Elastase | Not specified | Limited activity observed |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to active sites on enzymes or receptors, thereby inhibiting their function and influencing various biochemical pathways. The precise molecular interactions are still under investigation but are believed to involve hydrogen bonding and hydrophobic interactions due to the presence of hydroxyl and phenolic groups in its structure .

Case Studies

- Skin Aging Study : A study focused on the effects of various phenylcoumarins, including this compound, demonstrated that these compounds could inhibit key enzymes associated with skin aging, such as tyrosinase and collagenase, providing a basis for their use in cosmetic formulations aimed at reducing wrinkles and pigmentation .

- Cancer Research : In a comparative study involving multiple coumarin derivatives, it was found that this compound exhibited one of the highest levels of cytotoxicity against lung cancer cells, highlighting its potential as a lead compound for further development in anticancer therapies .

Propiedades

IUPAC Name |

4-benzyl-7-hydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDPGYTQSJHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.